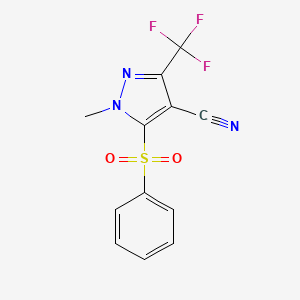

1-methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Description

1-Methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS: 1036400-85-7) is a pyrazole derivative characterized by a trifluoromethyl group at position 3, a phenylsulfonyl moiety at position 5, and a nitrile group at position 4. Its molecular formula is C₁₃H₁₀F₃N₃O₂S, with a molecular weight of 329.30 g/mol . The phenylsulfonyl group enhances stability and electron-withdrawing properties, while the trifluoromethyl group contributes to lipophilicity and metabolic resistance.

Properties

IUPAC Name |

5-(benzenesulfonyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O2S/c1-18-11(9(7-16)10(17-18)12(13,14)15)21(19,20)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCYMXSFJVZRJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-Methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C12H8F3N3O2S

- Molecular Weight : 301.27 g/mol

- CAS Number : 318469-22-6

- IUPAC Name : 1-methyl-5-(phenylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Antifungal Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antifungal properties. A study synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, some of which demonstrated moderate antifungal efficacy against various phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Compounds 6a, 6b, and 6c showed over 50% inhibition at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. The synthesis of novel pyrazole derivatives has been linked to anti-inflammatory activity. For instance, studies have shown that certain pyrazoles can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Recent investigations into pyrazole derivatives reveal potential anticancer properties. Some compounds have been tested for their ability to induce apoptosis in cancer cell lines. The biological activity of these compounds is often attributed to their ability to interact with specific cellular targets involved in cancer progression .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antifungal Efficacy : The synthesized N-(substituted pyridinyl) derivatives exhibited varying degrees of antifungal activity, particularly against Gibberella zeae, suggesting that structural modifications can enhance bioactivity.

- Mechanism of Action : The anti-inflammatory mechanisms of pyrazoles often involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

- Cellular Studies : In vitro studies using HeLa cells demonstrated that certain pyrazole derivatives could significantly reduce cell viability, indicating potential for further development as anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied due to their structural versatility. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Functional Group Variations

Key Comparative Insights

Electronic and Steric Effects: The phenylsulfonyl group in the target compound provides strong electron-withdrawing effects, stabilizing the pyrazole core and influencing reactivity . In contrast, piperazinyl (e.g., C₁₅H₁₅F₃N₆) or morpholino (C₁₀H₁₁F₃N₄O) substituents introduce basic nitrogen or oxygen atoms, enhancing solubility and modulating target interactions . Fipronil’s sulfinyl group (vs. sulfonyl in the target compound) is more reactive, contributing to its insecticidal activity by interacting with GABA receptors .

Biological Activity :

- The target compound’s phenylsulfonyl group may favor interactions with enzymes (e.g., kinases or proteases), while piperazine-containing analogs (e.g., C₁₅H₁₅F₃N₆) are often explored for neurological targets due to their blood-brain barrier permeability .

- Fipronil ’s dichlorophenyl and sulfinyl groups are critical for insecticidal efficacy, whereas the absence of these groups in the target compound limits its pesticidal utility .

Synthetic Accessibility :

- The target compound likely involves sulfonylation reactions, while triazole-pyrazole hybrids (e.g., C₁₉H₁₄N₆) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Physicochemical Properties: Lipophilicity: The trifluoromethyl group increases lipophilicity across all analogs. However, morpholino (C₁₀H₁₁F₃N₄O) and piperazino substituents reduce logP values compared to the hydrophobic phenylsulfonyl group . Metabolic Stability: Sulfonyl groups resist oxidation, whereas sulfinyl groups (as in fipronil) are prone to metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.